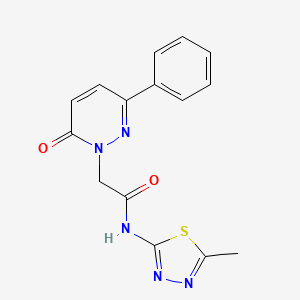
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that combines structural elements of benzofuran and pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Pyridine Derivative Preparation: The 6-methoxypyridine-3-yl moiety can be prepared through various methods, including the reaction of 3-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the benzofuran and pyridine derivatives through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features could enable it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it might exhibit pharmacological activity, such as anti-inflammatory or anticancer effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional versatility.
作用机制
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the pyridine moiety, potentially altering its biological activity and chemical reactivity.
N-(6-methoxypyridin-3-yl)acetamide: Lacks the benzofuran ring, which could impact its overall properties and applications.
Uniqueness
The combination of benzofuran and pyridine rings in 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide provides a unique structural framework that can be exploited for various applications. This dual-ring system may confer enhanced stability, specific binding properties, and versatile reactivity compared to simpler analogs.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-16-5-4-13(10-17-16)18-15(19)9-11-2-3-12-6-7-21-14(12)8-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,19) |
InChI 键 |
BSXZJRPQZVYZFF-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)NC(=O)CC2=CC3=C(CCO3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-trimethoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12178638.png)
![4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-2-one](/img/structure/B12178644.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12178649.png)
methanone](/img/structure/B12178650.png)

![1-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12178668.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12178672.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12178678.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178711.png)
![3-ethyl-N-(2-methoxybenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12178716.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178718.png)

